ethyl [2-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate ethyl [2-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14760101
InChI: InChI=1S/C18H17ClN4O3S/c1-3-26-16(24)8-11-10-27-18(20-11)21-17(25)15-9-14(22-23(15)2)12-6-4-5-7-13(12)19/h4-7,9-10H,3,8H2,1-2H3,(H,20,21,25)
SMILES:
Molecular Formula: C18H17ClN4O3S
Molecular Weight: 404.9 g/mol

ethyl [2-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

CAS No.:

Cat. No.: VC14760101

Molecular Formula: C18H17ClN4O3S

Molecular Weight: 404.9 g/mol

* For research use only. Not for human or veterinary use.

ethyl [2-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate -

Specification

Molecular Formula C18H17ClN4O3S
Molecular Weight 404.9 g/mol
IUPAC Name ethyl 2-[2-[[5-(2-chlorophenyl)-2-methylpyrazole-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate
Standard InChI InChI=1S/C18H17ClN4O3S/c1-3-26-16(24)8-11-10-27-18(20-11)21-17(25)15-9-14(22-23(15)2)12-6-4-5-7-13(12)19/h4-7,9-10H,3,8H2,1-2H3,(H,20,21,25)
Standard InChI Key WGUUZEWJGMFQKB-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NN2C)C3=CC=CC=C3Cl

Introduction

Ethyl [2-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound featuring a thiazole ring, a pyrazole moiety, and a chlorophenyl group. This structural diversity is significant in medicinal chemistry due to its potential for diverse biological activities. The compound's molecular formula is C18H17ClN4O3S, with a molecular weight of approximately 404.9 g/mol.

Synthesis

The synthesis of ethyl [2-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate typically involves multi-step reactions. These may include condensation reactions, esterification, and amidation steps, often requiring specific conditions such as temperature control and solvent selection (e.g., ethanol or acetic acid) to optimize yield and purity.

Biological Activities and Potential Applications

This compound exhibits notable biological activities, particularly due to its thiazole and pyrazole functionalities. Potential applications include:

  • Pharmaceuticals: The compound's structural complexity suggests potential pharmacological properties, making it a candidate for drug development.

  • Enzyme Inhibition: Studies indicate that it may inhibit specific enzymes or pathways, which could be beneficial in therapeutic applications.

Application AreaPotential Use
PharmaceuticalsDrug development due to its structural complexity.
Enzyme InhibitionTherapeutic applications through enzyme inhibition.

Research Findings and Studies

Research on ethyl [2-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate focuses on understanding its interactions with biological targets. This includes assessing its binding affinity to enzymes or receptors, which is crucial for elucidating its mechanism of action and potential therapeutic applications.

Comparison with Similar Compounds

Several compounds share structural similarities with ethyl [2-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate. These include:

Compound NameKey Features
Ethyl 1-(3-chloro-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylateContains a carboxylic acid derivative.
Ethyl 2-{[5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine]}Features trifluoromethyl substitution.
Ethyl 2-{[3-(2-chlorophenyl)-1-methylpyrazol]}Lacks thiazole component.

Ethyl [2-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate stands out due to its combination of thiazole and pyrazole functionalities along with a chlorophenyl group, potentially enhancing its biological activity compared to similar compounds lacking these features.

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